molecular formula C10H8BrClN2O B13350616 2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine

2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine

Cat. No.: B13350616
M. Wt: 287.54 g/mol
InChI Key: BZAOLTNCOBFNNL-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine is a heterocyclic compound that features both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine typically involves the bromination of furan derivatives followed by coupling with pyrimidine precursors. One common method involves the bromination of 5-bromofuran-2-yl compounds using molecular bromine in a solvent such as dichloroethane . The resulting brominated furan is then reacted with 4-chloro-5,6-dimethylpyrimidine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted furan derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products.

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine is unique due to its combination of furan and pyrimidine rings, which confer specific electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

Molecular Formula

C10H8BrClN2O

Molecular Weight

287.54 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine

InChI

InChI=1S/C10H8BrClN2O/c1-5-6(2)13-10(14-9(5)12)7-3-4-8(11)15-7/h3-4H,1-2H3

InChI Key

BZAOLTNCOBFNNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=C(O2)Br)C

Origin of Product

United States

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